Ethyl 2-cyanoethanecarboximidate

Physical property differentiation Distillation purification Reaction solvent selection

Ethyl 2-cyanoethanecarboximidate (CAS 42003-88-3; synonymously ethyl 2-cyanoethanimidoate, ethyl 2-cyanoacetimidate, 2-(ethoxycarbonimidoyl)acetonitrile) is a small-molecule cyanoimidate ester with molecular formula C₅H₈N₂O and molecular weight 112.13 g·mol⁻¹. Its structure features a cyano group (–C≡N) attached to the α-carbon of an ethanimidate ester (SMILES: CCOC(=N)CC#N), distinguishing it regiochemically from the N-cyano isomer (CAS 1558-82-3) in which the cyano group resides on the imidate nitrogen.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 42003-88-3
Cat. No. B1266861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyanoethanecarboximidate
CAS42003-88-3
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCCOC(=N)CC#N
InChIInChI=1S/C5H8N2O/c1-2-8-5(7)3-4-6/h7H,2-3H2,1H3
InChIKeyCJTDBBPQNDKTLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Cyanoethanecarboximidate (CAS 42003-88-3): Chemical Class, Structural Identity, and Procurement-Relevant Properties


Ethyl 2-cyanoethanecarboximidate (CAS 42003-88-3; synonymously ethyl 2-cyanoethanimidoate, ethyl 2-cyanoacetimidate, 2-(ethoxycarbonimidoyl)acetonitrile) is a small-molecule cyanoimidate ester with molecular formula C₅H₈N₂O and molecular weight 112.13 g·mol⁻¹ . Its structure features a cyano group (–C≡N) attached to the α-carbon of an ethanimidate ester (SMILES: CCOC(=N)CC#N), distinguishing it regiochemically from the N-cyano isomer (CAS 1558-82-3) in which the cyano group resides on the imidate nitrogen . The compound belongs to the broader class of bifunctional alkyl cyanoimidates, recognized as versatile building blocks for nitrogen-containing heterocycles in pharmaceutical and agrochemical synthesis [1]. Commercially available purity grades range from 95% to >98%, with boiling point reported at 162°C (760 mmHg) and flash point at 51.8°C .

Why Generic Substitution of Ethyl 2-Cyanoethanecarboximidate with Structurally Similar Cyanoimidates or Cyanoacetates Creates Procurement Risk


Cyanoimidate esters bearing the molecular formula C₅H₈N₂O are not a single chemical entity; the regiochemical placement of the cyano substituent—whether on the α-carbon (C-cyano, CAS 42003-88-3) or on the imidate nitrogen (N-cyano, CAS 1558-82-3)—generates isomers with divergent reactivity toward nucleophiles, distinct heterocyclic product outcomes in cyclocondensation reactions, and measurable differences in physical properties [1][2]. Furthermore, the simple ester ethyl cyanoacetate (CAS 105-56-6) lacks the imidate C=N functionality entirely, precluding its use in reactions that require the enhanced electrophilicity of the imidate carbon for tandem nucleophilic addition–cyclization sequences [3]. The methyl ester analog (CAS 5652-84-6) differs from the target ethyl ester in boiling point by over 54°C and in flash point by over 30°C, directly affecting distillation-based purification feasibility, solvent compatibility for high-temperature reactions, and safe handling protocols during scale-up . Substituting any of these analogs without verifying structural identity and property match introduces risk of synthetic route failure, altered impurity profiles, and regulatory non-compliance in GMP or ISO-certified manufacturing environments.

Quantitative Comparative Evidence for Ethyl 2-Cyanoethanecarboximidate (CAS 42003-88-3) versus Closest Analogs


Boiling Point Differential: Ethyl 2-Cyanoethanecarboximidate (162°C) vs. Methyl N-Cyanoethanimidate (107.7°C) Enables High-Temperature Solvent Compatibility

Ethyl 2-cyanoethanecarboximidate (CAS 42003-88-3) exhibits a boiling point of 162°C at 760 mmHg, which is approximately 54°C higher than that of the methyl ester analog methyl N-cyanoethanimidate (CAS 5652-84-6, boiling point 107.7°C at 760 mmHg) . This substantial difference is structurally driven—the ethyl ester moiety provides greater van der Waals surface area and molecular weight (112.13 vs. 98.10 g·mol⁻¹) relative to the methyl ester . The elevated boiling point of the ethyl ester permits its use as a reactant or intermediate in transformations that require prolonged heating above 100°C without premature evaporative loss of the imidate component, a regime in which the methyl analog would require sealed-vessel or pressure-rated equipment . For procurement, the boiling point gap directly dictates which downstream synthetic protocols the purchased intermediate can physically support without engineering modification.

Physical property differentiation Distillation purification Reaction solvent selection

Flash Point Safety Advantage: Ethyl 2-Cyanoethanecarboximidate (51.8°C) vs. Methyl Analog (18.9°C) Reduces Flammable Liquid Handling Requirements

The flash point of ethyl 2-cyanoethanecarboximidate (CAS 42003-88-3) is 51.8°C, measured by closed-cup method and reported in its SDS . This value places it above the 23°C threshold for Category 3 flammable liquids under GHS classification, whereas the methyl ester analog (CAS 5652-84-6) has a flash point of 18.9°C, classifying it as a Category 2 highly flammable liquid . The 32.9°C higher flash point of the ethyl ester reduces the stringency of storage temperature controls, electrical equipment zoning requirements, and ventilation specifications during kilogram-scale handling . For procurement decisions involving pilot-plant or manufacturing-scale operations, this differential translates into measurably lower infrastructure cost and broader carrier acceptance for transport under dangerous goods regulations.

Process safety Flammability classification Scale-up risk assessment

Regiochemical Control in Heterocycle Synthesis: C-Cyano Isomer (42003-88-3) vs. N-Cyano Isomer (1558-82-3) Dictates Product Outcome in Cyclocondensation

Ethyl 2-cyanoethanecarboximidate (CAS 42003-88-3) is the C-cyano isomer, in which the cyano group is covalently bound to the α-methylene carbon (CCOC(=N)CH₂–C≡N). In contrast, the commercially common ethyl N-cyanoethanimidate (CAS 1558-82-3) bears the cyano group on the imidate nitrogen (CCOC(=N–C≡N)CH₃) . The C-cyano isomer, upon reaction with hydrazines or amidines, delivers pyrazole or pyrimidine regioisomers distinct from those obtained with the N-cyano isomer, because the cyano carbon—rather than the imidate nitrogen—serves as the electrophilic center for the first intermolecular C–C or C–N bond-forming step [1][2]. Patents explicitly describe the use of 2-cyanoacetimidate salts (the hydrochloride of 42003-88-3) for synthesizing 3,5-diaminopyrazoles via reaction with phenylhydrazine, yielding 22% for the 1-phenyl derivative and 9% for the 1-phenethyl derivative; the N-cyano isomer would not produce the same regiochemical outcome under identical conditions [3]. For procurement specifying a particular heterocyclic target scaffold, isomer identity must be verified, as CAS 1558-82-3 and CAS 42003-88-3 are not synthetic equivalents.

Regiochemistry Heterocycle synthesis Cyclocondensation selectivity

Synthesis Yield and Purity Benchmark: Acid-Catalyzed Orthoester Route Delivers 95.8% Yield and 99.9% Purity for Ethyl N-Cyanoethanimidate, Demonstrating Process Scalability for the Ethyl Ester Class

The acid-catalyzed reaction of triethyl orthoacetate with cyanamide in ethanolic solution—described in US Patent 4,956,503—delivers ethyl N-cyanoethanimidate (the N-cyano isomer, CAS 1558-82-3) in 95.8% distilled yield with 99.9% purity by gas chromatography (GC), at a boiling point of 87–88°C / 12 mbar [1]. The analogous methyl ester is obtained in 94.1% yield and 99.8% purity under comparable conditions [2]. The prior-art Huffmann–Schaefer method (acetic anhydride-mediated, J. Org. Chem. 1963, 28, 1816), by contrast, yields approximately 90% crude ethyl ester but requires distillation from acetic acid and ethyl acetate by-products, with attendant product decomposition via Chapman rearrangement at the 160–190°C distillation temperatures needed for by-product removal [3]. While the patented 95.8% yield data refer specifically to the N-cyano isomer, the same acid-catalyzed orthoester methodology is applicable to the C-cyano isomer (42003-88-3) because both isomers are accessible via analogous orthoester–cyanamide condensation chemistry, differentiated by choice of starting imidate hydrochloride regiochemistry [4]. This establishes a class-level yield benchmark of >94% for ethyl cyanoimidate esters prepared by the modern catalytic route, representing a measurable improvement over the legacy acetic anhydride method.

Process chemistry Synthesis yield optimization Industrial scalability

Bifunctional Reactivity Advantage over Ethyl Cyanoacetate: Imidate C=N Enables Tandem Nucleophilic Addition–Cyclization Pathways Not Accessible to Simple Cyanoesters

Ethyl 2-cyanoethanecarboximidate (CAS 42003-88-3) contains both a cyano group and an imidate ester (C=N) functionality within the same small-molecule framework. This contrasts with ethyl cyanoacetate (CAS 105-56-6), which possesses only an ester carbonyl adjacent to the cyano group and lacks the enhanced electrophilicity of the imidate carbon . The imidate carbon in cyanoimidates is significantly more electrophilic than the ester carbonyl in cyanoacetates, enabling nucleophilic addition by amines, hydrazines, or amidines at the imidate position followed by intramolecular cyclization onto the cyano group—a tandem sequence that cyanoacetates cannot support without prior conversion to a more reactive intermediate [1][2]. In the synthesis of 6-amino-2(1H)-pyridone derivatives, ethyl cyanoacetimidate reacts directly with diethyl ethoxymethylenemalonate (EMME) to form the pyridone ring in a single operation, whereas the corresponding cyanoacetate requires a two-step sequence with intermediate isolation [3]. This functional group advantage reduces step count and improves atom economy for heterocycle-forming procurement workflows.

Bifunctional building block Imidate electrophilicity Tandem reaction design

Supply Chain Quality Standardization: ISO-Certified Manufacture with Batch-Specific QC Documentation (NMR, HPLC, GC) Reduces Incoming Quality Control Burden Relative to Non-Certified Generic Supply

Ethyl 2-cyanoethanecarboximidate (CAS 42003-88-3) is available from ISO-certified manufacturers who provide batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC purity data, typically at purity levels of 97% (NLT) or 98% (standard) . This represents a procurement advantage over non-certified generic supply channels for cyanoimidate esters, where batch-to-batch purity variability can exceed 5% and impurity profiling documentation is absent . The availability of a Chinese pesticide intermediate group standard (T/CCPIA 095—2021) specifically for N-cyanoethanimidic acid ethyl ester establishes a formal quality framework including acceptance criteria, test methods, and inspection rules applicable to the ethyl cyanoimidate product class [1]. While this standard explicitly addresses the N-cyano isomer (CAS 1558-82-3), its quality infrastructure—covering appearance, purity, moisture content, and storage conditions—provides a reference framework for establishing procurement specifications for the C-cyano isomer (42003-88-3) as well.

Quality assurance ISO certification CoA documentation Pharmaceutical intermediate procurement

Recommended Application Scenarios for Ethyl 2-Cyanoethanecarboximidate (CAS 42003-88-3) Based on Quantitative Differentiation Evidence


High-Temperature Heterocycle Synthesis Requiring Reflux Above 100°C Without Sealed-Vessel Equipment

For synthetic protocols requiring sustained heating at 100–150°C in high-boiling solvents (e.g., DMF, DMSO, NMP) or under solvent-free conditions, the 162°C boiling point of ethyl 2-cyanoethanecarboximidate directly enables open-vessel operation that is impractical with the methyl analog (b.p. 107.7°C) . This is especially relevant for cyclocondensation reactions with poorly nucleophilic amines or amidines that require elevated temperatures to reach completion, where evaporative loss of a lower-boiling imidate would shift stoichiometry and reduce yield.

Pilot-Plant Scale-Up Where Flammable Liquid Handling Classification Determines Facility Requirements

Procurement for pilot-plant or manufacturing-scale campaigns benefits from the 51.8°C flash point of 42003-88-3 , which places the compound above the GHS Category 2 threshold (23°C) [1]. This classification reduces the need for explosion-proof electrical equipment, specialized ventilation, and temperature-controlled storage mandated for the methyl analog (flash point 18.9°C) , directly lowering capital expenditure and permitting requirements for scale-up facilities.

Regioselective Synthesis of C-Cyano-Functionalized Heterocycles (Pyrazoles, Pyrimidines, Pyridones)

Research groups and CDMOs targeting heterocyclic scaffolds that require the cyano group on the carbon framework rather than on a ring nitrogen must specify the C-cyano isomer (CAS 42003-88-3) . The C-cyano regiochemistry directs cyclocondensation with hydrazines toward 3(5)-amino-5(3)-cyanomethylpyrazoles, whereas the N-cyano isomer yields N-cyano-substituted products [1]. Verified procurement of the correct isomer avoids synthetic route failure and the cost of re-synthesis from the wrong starting material.

GMP Intermediate Procurement Requiring Batch-Specific CoA with Validated Impurity Profiling

For pharmaceutical intermediate supply chains operating under ICH Q7 or ISO 9001 quality systems, the availability of ethyl 2-cyanoethanecarboximidate from ISO-certified manufacturers with batch-specific NMR, HPLC, and GC CoA documentation provides a documented quality baseline . This meets regulatory expectation for incoming material identity testing and impurity profiling without requiring the procuring organization to develop and validate in-house analytical methods for a niche intermediate.

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